![molecular formula C15H26O2 B14632039 6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one CAS No. 57637-57-7](/img/structure/B14632039.png)
6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one is a bicyclic organic compound. It is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis . This compound is known for its unique structure and significant reactivity, making it a valuable component in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one involves multiple steps. One common method is the nucleophilic ring cleavage of meso-epoxides by treatment with aryl-NH-1,2,3-triazoles in the absence of metal catalysts . The reaction typically proceeds under mild conditions and is environmentally friendly.
Industrial Production Methods
In industrial settings, the compound is often produced using a combination of organic bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) and triethylamine in solvents like acetonitrile at elevated temperatures . This method ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, forming corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It participates in nucleophilic substitution reactions, often facilitated by its high nucleophilicity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various organic bases for substitution reactions . The reactions typically occur under mild to moderate conditions, ensuring high selectivity and yield.
Major Products
The major products formed from these reactions include oxides, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one involves its high nucleophilicity and ability to form stable intermediates. It acts as a catalyst by facilitating the formation of reactive intermediates, which then undergo further reactions to form the desired products . The molecular targets and pathways involved include various organic substrates and reaction intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups and reactivity.
Uniqueness
6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one is unique due to its high nucleophilicity and stability, making it a versatile catalyst and reagent in various chemical processes . Its ability to form stable intermediates and participate in a wide range of reactions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
57637-57-7 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
6-(4-hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C15H26O2/c1-10(6-8-16)12-9-11-5-7-15(12,4)13(17)14(11,2)3/h10-12,16H,5-9H2,1-4H3 |
Clé InChI |
PNMMRARURIFAKI-UHFFFAOYSA-N |
SMILES canonique |
CC(CCO)C1CC2CCC1(C(=O)C2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14631965.png)
![4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14631967.png)


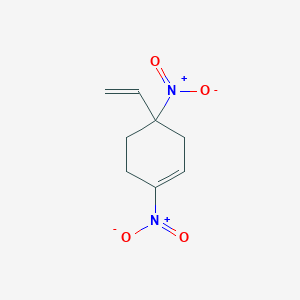
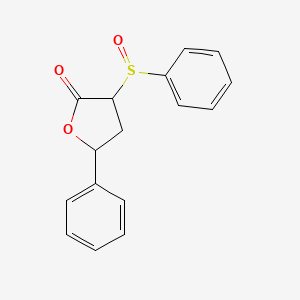
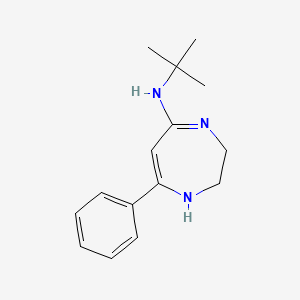
![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)
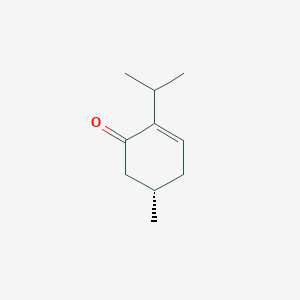
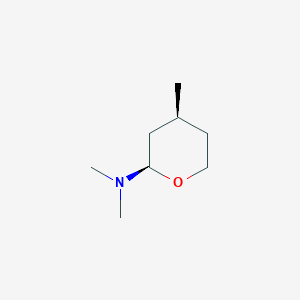
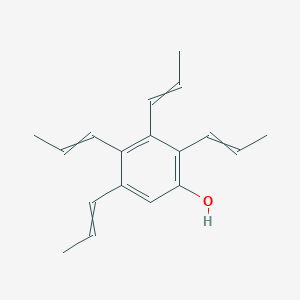
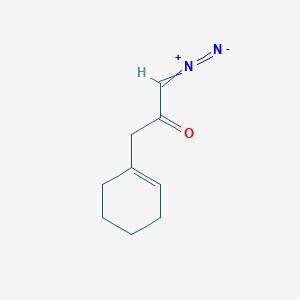
![2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14632033.png)
